molecular formula C16H18N2O3 B8645718 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)benzaldehyde

3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)benzaldehyde

Cat. No.: B8645718
M. Wt: 286.33 g/mol
InChI Key: GBQHKVFYUXURBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)benzaldehyde is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]benzaldehyde

InChI

InChI=1S/C16H18N2O3/c19-11-12-2-1-3-14(10-12)16(21)18-8-6-17(7-9-18)15(20)13-4-5-13/h1-3,10-11,13H,4-9H2

InChI Key

GBQHKVFYUXURBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC(=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 3-formylbenzoic acid (450 mg, 3 mmol) in anhydrous dichloromethane (20 mL) was added triethylamine (758 mg, 7.5 mmol), 1-hydroxybenzotriazole (466 mg, 3.45 mmol), followed by 1-ethyl-3-(3-dimethylamino propyl) carbodiimide hydrochloride (629 mg, 3.45 mmol). After the addition, the mixture was stirred at room temperature for 40 mins. Then the mixture was cooled to 0° C. and cyclopropyl(piperazin-1-yl)methanone hydrochloride (629 mg, 3.3 mmol) was added in portion-wise. After the addition, the mixture was allowed to stir at room temperature overnight. The mixture was diluted with dichloromethane (50 mL), washed with saturated citric acid (100 mL×2), followed by saturated sodium bicarbonate (100 mL×2), brine (50 mL), dried over anhydrous sodium sulfate, and concentrated to give 3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)benzaldehyde (810 mg, yield 94%) as a light yellow oil. 1H-NMR (400 MHz, CDCl3) δ (ppm): 0.79-0.85 (m, 2H), 1.00-1.04 (m, 2H), 1.73-1.76 (m, 1H), 3.47-3.77 (m, 8H), 7.62-7.66 (t, J=7.6 Hz, 1H), 7.70-7.72 (d, J=7.6 Hz, 1H), 7.95-7.98 (m, 2H), 10.1 (s, 1H); LC-MS (ESI) m/z: 287 (M+1)+.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
758 mg
Type
reactant
Reaction Step Two
Quantity
466 mg
Type
reactant
Reaction Step Two
Quantity
629 mg
Type
reactant
Reaction Step Three
Quantity
629 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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